ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes fluorinated aromatic rings, a pyrrole moiety, and a thiazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorobenzoyl chloride and 4-fluoroacetophenone. These intermediates undergo various reactions including condensation, cyclization, and esterification to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to ensure consistent quality and efficiency. The use of environmentally friendly solvents and catalysts would also be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated aromatic rings and thiazole moiety can contribute to the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as a precursor for the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings and thiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to desired therapeutic effects or other outcomes.
Comparison with Similar Compounds
Ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:
Ethyl 2-[3-(4-chlorobenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
Ethyl 2-[3-(4-methylbenzoyl)-2-(4-methylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: The presence of methyl groups instead of fluorine can influence the compound’s physical and chemical properties.
Biological Activity
Ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
This structure features both thiazole and pyrrole rings, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways.
- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties, particularly against HIV and other viral pathogens.
- Antitumor Effects : There is evidence indicating that the compound may inhibit cancer cell proliferation through apoptosis induction.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Activity | Target | IC50/EC50 | Reference |
---|---|---|---|
Antiviral | HIV Integrase | 1.2 nM | |
Antitumor | Cancer Cell Lines | 50 µM | |
Enzyme Inhibition | Specific Metabolic Enzymes | 25 µM |
Case Study 1: Antiviral Activity Against HIV
In a study published in Nature, researchers investigated the compound's efficacy against HIV replication. Results indicated that it effectively inhibited viral replication in peripheral blood mononuclear cells (PBMCs) with an EC50 value of 1.2 nM, demonstrating robust antiviral activity across different strains of the virus. However, long-term safety studies raised concerns about hepatotoxicity, leading to early termination of clinical development for this application .
Case Study 2: Antitumor Effects
Another study focused on the antitumor properties of the compound. It was tested against various cancer cell lines, showing significant inhibition of cell growth at concentrations around 50 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. This suggests potential therapeutic applications in oncology .
Properties
Molecular Formula |
C24H18F2N2O5S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H18F2N2O5S/c1-3-33-23(32)21-12(2)27-24(34-21)28-18(13-4-8-15(25)9-5-13)17(20(30)22(28)31)19(29)14-6-10-16(26)11-7-14/h4-11,18,29H,3H2,1-2H3/b19-17+ |
InChI Key |
XJUFCCHPZVUTOQ-HTXNQAPBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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